Diethyl (4-ethylphenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (4-ethylphenyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety and two alkoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-ethylphenyl)phosphonate can be achieved through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, the reaction typically involves the use of diethyl phosphite and 4-ethylphenyl bromide under reflux conditions .
Another method involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides. This reaction can be carried out using a palladium catalyst such as Pd(PPh3)4 under microwave irradiation, which allows for rapid and efficient synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of milder chlorinating agents, such as oxalyl chloride, can improve the selectivity and functional group tolerance of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-ethylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (4-ethylphenyl)phosphonate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Materials Science: It is used in the preparation of functional materials, such as flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of diethyl (4-ethylphenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can act as a ligand, binding to metal ions or enzyme active sites. This interaction can modulate the activity of enzymes or alter the properties of materials. For example, in medicinal chemistry, the phosphonate group can mimic the phosphate group in biological molecules, allowing the compound to inhibit enzymes that utilize phosphate substrates .
Comparison with Similar Compounds
Diethyl (4-ethylphenyl)phosphonate can be compared with other similar compounds, such as:
Diethyl phosphonate: Lacks the 4-ethylphenyl group, making it less hydrophobic and potentially less selective in biological applications.
Diethyl (4-methylphenyl)phosphonate: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and binding affinity.
Diethyl (4-chlorophenyl)phosphonate: Contains a chlorine atom, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct physical, chemical, and biological properties compared to its analogs.
Properties
CAS No. |
72596-29-3 |
---|---|
Molecular Formula |
C12H19O3P |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-4-ethylbenzene |
InChI |
InChI=1S/C12H19O3P/c1-4-11-7-9-12(10-8-11)16(13,14-5-2)15-6-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
BUAPTJFCLGZEGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.